molecular formula C22H29N3O3S B4441644 N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4441644
M. Wt: 415.6 g/mol
InChI Key: BAFXZOMHVLTCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as DBD, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis, mechanism of action, and physiological effects have been well documented.

Mechanism of Action

N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide works by binding to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. This inhibition can lead to a decrease in the production of bicarbonate ions, which are essential for the growth and survival of cancer cells. By inhibiting carbonic anhydrase, N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide can effectively slow down the growth of cancer cells and reduce their ability to metastasize.
Biochemical and Physiological Effects:
N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, reduce the production of bicarbonate ions, and decrease the growth of cancer cells. Additionally, N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory properties, which can be useful in treating various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to be cost-effective and easy to synthesize, making it a practical choice for many labs. However, one limitation of using N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is that it may not be effective against all types of cancer cells. Additionally, its anti-inflammatory properties may not be useful in all types of inflammatory conditions.

Future Directions

There are many potential future directions for research involving N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new cancer treatments based on N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide's ability to inhibit carbonic anhydrase. Additionally, research into the anti-inflammatory properties of N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide could lead to the development of new treatments for inflammatory conditions. Other potential future directions include studying the effects of N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide on other enzymes and physiological processes, as well as optimizing the synthesis of this compound to improve its effectiveness and reduce its cost.

Scientific Research Applications

N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been used in various scientific studies due to its ability to inhibit the activity of certain enzymes. It has been shown to be effective in inhibiting the activity of the enzyme carbonic anhydrase, which plays a crucial role in regulating pH levels in the body. This inhibition can lead to a decrease in the growth of cancer cells, making N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide a potential candidate for cancer treatment. Additionally, N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory properties, which can be useful in treating various inflammatory conditions.

properties

IUPAC Name

N,N-dibenzyl-1-(dimethylsulfamoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-23(2)29(27,28)25-15-13-21(14-16-25)22(26)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-12,21H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFXZOMHVLTCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.